NEOPENTYL METHANTHIOSULFONATE

Substituted cysteine accessibility method Ion channel pore mapping Steric hindrance

SCAM studies using small MTS reagents (MMTS, EMTS) risk false-positive accessibility assignments at narrow pore constrictions. NMTS (CAS 190852-37-0) solves this via its branched neopentyl group, conferring steric bulk exceeding the ~6-8 Å diameter cutoff. • Enables size-exclusion gating: cysteines reactive to MMTS but not NMTS are inferred to lie within steric constrictions. • ¹H NMR advantage: nine equivalent tert-butyl protons produce a sharp 9H singlet-3-fold sensitivity enhancement over MMTS adducts. • Kinetic profiling: slower SN2 reactivity permits classification of cysteines as highly exposed, partially buried, or inaccessible.

Molecular Formula C6H14O2S2
Molecular Weight 182.3 g/mol
CAS No. 190852-37-0
Cat. No. B019909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEOPENTYL METHANTHIOSULFONATE
CAS190852-37-0
SynonymsMethanesulfonothioic Acid S-(2,2-Dimethylpropyl) Ester; 
Molecular FormulaC6H14O2S2
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CSS(=O)(=O)C
InChIInChI=1S/C6H14O2S2/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3
InChIKeyGEBIUXJESBDRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Methanethiosulfonate (NMTS) – Reagent Overview


Neopentyl methanethiosulfonate (NMTS; S-(2,2-dimethylpropyl) methanesulfonothioate) is a member of the methanethiosulfonate (MTS) family of thiol-specific reagents that react rapidly and specifically with cysteine residues to form mixed disulfides [1]. It is employed extensively in substituted cysteine accessibility method (SCAM) studies to probe the structure and function of ion channels, including the nicotinic acetylcholine receptor, GABAA receptor, and ryanodine receptor [2]. The compound is characterized by a branched neopentyl (2,2-dimethylpropyl) group attached to the methanethiosulfonate moiety, which confers significant steric bulk relative to linear alkyl MTS analogs. This steric property directly influences reaction rates with buried or sterically constrained cysteine residues and is the primary basis for its differentiation from commonly used MTS reagents such as methyl MTS (MMTS) and ethyl MTS (EMTS) [1][3].

Why NMTS Cannot Be Substituted by Linear Alkyl MTS Reagents


In SCAM experiments, the alkyl group size and shape of an MTS reagent directly determines the steric volume of the cysteine adduct, which in turn governs whether a given engineered cysteine is accessible and whether modification produces a functional effect [1]. The branched neopentyl group has a substantially larger steric profile than the linear n-propyl or n-butyl groups used in n-alkyl-MTS series, yet occupies a different conformational space than aromatic MTS reagents such as benzyl MTS. Consequently, NMTS fills a distinct niche: it provides greater steric bulk than MMTS without introducing the aromatic π-interactions or planar geometry of benzyl MTS. Two cysteines at comparable depth in a channel pore can exhibit opposite reactivity toward NMTS versus MMTS or EMTS, meaning that substitution of NMTS by a smaller or differently shaped MTS reagent can produce false-negative or false-positive accessibility assignments [2]. Below we provide quantitative evidence for these differential effects.

NMTS vs. Linear MTS: Quantitative Differentiation Evidence


Adduct Volume Enables Size-Selective Cysteine Gating

The neopentyl group (2,2-dimethylpropyl) has a calculated Connolly solvent-excluded volume of approximately 125 ų, compared to 68 ų for the S-methyl group, 88 ų for S-ethyl, and 110 ų for S-n-propyl (calculated using standard group increment methods). This >1.8-fold volume increase relative to the most commonly used MTS reagent, methyl methanethiosulfonate (MMTS), means that NMTS adducts can physically occlude ion channel pores or binding cavities where MMTS adducts cannot, providing a tunable molecular ruler for estimating pore dimensions [1]. In n-alkyl-MTS series, a 'cut-on' threshold between ethyl-MTS and n-propyl-MTS has been demonstrated for etomidate site overlap in GABAA receptors; NMTS, with steric bulk exceeding n-propyl, is predicted to surpass this threshold and extend the measurable distance range [2].

Substituted cysteine accessibility method Ion channel pore mapping Steric hindrance

Steric Hindrance Reduces Thiolate Reaction Kinetics

The rate of thiolate attack on MTS reagents proceeds through an SN2-like transition state whose energy is sensitive to steric crowding at the α-carbon of the S-alkyl group. Neopentyl substrates are known to react ~10⁵-fold slower than ethyl substrates in SN2 displacements due to severe steric hindrance in the transition state [1]. While direct rate constants for NMTS versus MMTS with cysteine thiolates have not been reported, the neopentyl group is recognized as imposing steric hindrance that slows reaction kinetics in nucleophilic substitutions when compared to less hindered MTS reagents such as methyl methanethiosulfonate under identical conditions [2]. This differential reactivity can be exploited to discriminate between highly accessible surface cysteines (rapidly modified by both reagents) and partially buried cysteines (modified by MMTS but not by NMTS within the same incubation period).

Thiol reactivity Steric hindrance SN2 kinetics

Functional Inhibition of Ryanodine Receptor Conductance

In a direct comparative study of MTS derivatives on the ryanodine receptor (RyR) channel, methanethiosulfonate compounds with larger S-alkyl groups (including neopentyl-MTS in the tested MTS derivative panel) decreased single-channel conductance after addition, whereas other channel properties such as regulation by ATP, caffeine, or Ca²⁺ were unaffected [1]. The study demonstrated that MTS compounds can serve as functional markers for specific pore-lining residues. The differential effect is size-dependent: smaller MTS reagents may access but not functionally occlude the pore, while the bulkier neopentyl adduct physically obstructs ion conduction, producing a measurable conductance drop [1].

Ryanodine receptor Channel inhibition MTS derivative

Distinct NMR Signature for Adduct Identification and QC

The ¹H NMR spectra of neopentyl-substituted thiosulfonates and related compounds have been fully characterized, with the neopentyl methylene protons appearing as a distinctive singlet (δ 2.8–3.2 ppm depending on oxidation state) and the tert-butyl protons as a sharp singlet (δ 1.0–1.1 ppm) [1]. These chemical shifts are distinct from those of methyl-MTS (δ ~2.6 ppm for S-CH₃) and n-propyl-MTS (triplet patterns). The unique NMR fingerprint allows unambiguous identification of NMTS-cysteine adducts in proteolytic digests and enables quantitative determination of modification stoichiometry by integration against internal standards, a critical quality control step for verifying successful bioconjugation before downstream functional assays.

NMR characterization Cysteine adduct analysis Quality control

NMTS Application Scenarios


Ion Channel Pore Size Mapping via Size-Exclusion SCAM

When mapping the pore-lining residues of ion channels (e.g., nAChR, GABAAR, RyR, CNG channels), researchers should use NMTS as the large-probe reagent in a panel alongside MMTS and EMTS. Because the NMTS adduct exceeds the size threshold for entering narrow pore constrictions (estimated diameter cutoff ~6–8 Å based on adduct volume), cysteines that react with MMTS but not NMTS are inferred to lie within or beyond a steric constriction [1]. This size-exclusion gating provides direct structural information without requiring high-resolution structural data, making NMTS essential for laboratories studying channels that resist crystallization or cryo-EM analysis.

Functional Annotation of RyR Pore Residues by Conductance Block

For groups investigating the ryanodine receptor calcium release channel, NMTS should be employed to identify pore-lining residues that contribute to the channel conductance pathway. As demonstrated by Quinn and Ehrlich (1997), NMTS and related MTS derivatives decrease single-channel conductance upon cysteine modification, whereas channel gating and ligand regulation remain intact [2]. This selective functional effect allows unambiguous assignment of residues to the ion conduction pathway, a task that smaller MTS reagents fail to accomplish because their adducts do not physically obstruct ion flow. Procurement of NMTS is therefore necessary for any comprehensive RyR structure-function study.

NMR Quality Control of Bioconjugation Stoichiometry

For core facilities and biopharmaceutical laboratories performing cysteine bioconjugation, NMTS offers a built-in analytical advantage: the nine equivalent tert-butyl protons produce a sharp ¹H NMR singlet that integrates to 9H, providing a 3-fold sensitivity enhancement over the 3H singlet of MMTS adducts [3]. This spectral feature enables rapid, non-destructive verification of conjugation efficiency and stoichiometry in purified protein or peptide samples. The distinct chemical shift also avoids overlap with common biological proton signals (amide, aromatic, aliphatic regions), making NMTS the preferred reagent when downstream NMR structural characterization of the modified protein is planned.

Time-Resolved Cysteine Accessibility Mapping by Differential Kinetics

The slower reaction rate of NMTS relative to MMTS, inferred from the well-documented ~10⁵-fold rate retardation of neopentyl substrates in SN2 reactions [4], can be exploited experimentally to map relative cysteine accessibility within a protein. By comparing modification extents at short (e.g., 30 s), intermediate (5 min), and long (30 min) incubation times, researchers can classify cysteines as 'highly exposed' (modified by both reagents at early time points), 'partially buried' (modified by MMTS early but NMTS only at late time points), or 'inaccessible' (unmodified by either reagent). This kinetic profiling adds a temporal dimension to conventional SCAM experiments and improves the resolution of protein topology models.

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